2-Bromo-8-fluoro-4-methylquinoline
Overview
Description
2-Bromo-8-fluoro-4-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of bromine, fluorine, and methyl groups on the quinoline ring enhances its chemical reactivity and potential biological activity .
Mechanism of Action
In terms of mode of action, quinolines often act through interactions with various enzymes and receptors in the body. For example, some quinolines are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
The biochemical pathways affected by quinolines can vary widely depending on the specific compound and its targets. For instance, quinoline-based antimalarial drugs like chloroquine and mefloquine are thought to act by accumulating in the digestive vacuole of the malaria parasite and interfering with the detoxification of heme, a byproduct of hemoglobin degradation .
The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME), can also vary. Many quinolines are well absorbed orally and widely distributed in the body. They are typically metabolized in the liver, often through processes like hydroxylation and conjugation, and excreted in the urine .
The action of quinoline compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the quinoline, which can in turn influence its absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-fluoro-4-methylquinoline can be achieved through various methods, including classical and modern synthetic protocols. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . Modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation, solvent-free conditions, and recyclable catalysts are some of the approaches employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-fluoro-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products: The major products formed from these reactions include various substituted quinolines, fused ring systems, and complex heterocyclic compounds .
Scientific Research Applications
2-Bromo-8-fluoro-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential antimalarial, antimicrobial, anticancer, and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition, DNA intercalation, and receptor binding.
Material Science: It is employed in the development of organic semiconductors, liquid crystals, and dyes.
Industrial Applications: The compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Comparison with Similar Compounds
2-Bromo-8-fluoro-4-methylquinoline can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Bromo-8-fluoro-2-methylquinoline, 2-Bromo-3-fluoroquinoline, and 5,6,8-trifluoroquinoline .
Uniqueness: The presence of both bromine and fluorine atoms on the quinoline ring enhances its reactivity and potential biological activity. .
Properties
IUPAC Name |
2-bromo-8-fluoro-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-5-9(11)13-10-7(6)3-2-4-8(10)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLKXSOCVRTGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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